molecular formula C19H15N3OS B12544968 3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 142664-89-9

3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B12544968
CAS No.: 142664-89-9
M. Wt: 333.4 g/mol
InChI Key: YILAJJBAWXGCEW-UHFFFAOYSA-N
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Description

3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The unique structure of this compound allows it to interact with various molecular targets, making it a valuable tool in drug discovery and development.

Preparation Methods

The synthesis of 3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves multi-step reactions starting from readily available starting materialsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes .

Comparison with Similar Compounds

3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one can be compared to other similar compounds, such as:

These comparisons highlight the unique structural features and diverse applications of this compound, making it a valuable compound in various scientific fields.

Properties

CAS No.

142664-89-9

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

3-(3-methyl-4-phenylsulfanylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C19H15N3OS/c1-13-11-14(7-8-17(13)24-15-5-3-2-4-6-15)16-12-21-22-18(23)9-10-20-19(16)22/h2-12,21H,1H3

InChI Key

YILAJJBAWXGCEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CNN3C2=NC=CC3=O)SC4=CC=CC=C4

Origin of Product

United States

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